VU041

Übersicht

Beschreibung

VU041 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor von inward rectifier Kaliumkanälen in Mücken bekannt ist. Es hat sich gezeigt, dass es ein erhebliches Potenzial zur Kontrolle von Mückenpopulationen hat, indem es spezifische Kaliumkanäle in diesen Insekten angreift. Diese Verbindung ist besonders wirksam gegen den Malariavektor Anopheles gambiae und den Dengue-/Gelbfiebervektor Aedes aegypti .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass die gewünschten chemischen Transformationen effizient ablaufen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich eine Skalierung der Laborsynthesemethoden auf größere Reaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen erfordern, um die Reinheit und Wirksamkeit der Verbindung zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of VU041 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would require stringent quality control measures to maintain the purity and efficacy of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: VU041 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre Aktivität zu verbessern oder ihre Eigenschaften für bestimmte Anwendungen zu verändern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen umfassen oft spezifische Temperaturen, Drücke und Lösungsmittel, um die gewünschten chemischen Transformationen zu erreichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Diese Produkte sind in der Regel Derivate der ursprünglichen Verbindung, mit Modifikationen, die ihre Aktivität oder Stabilität verbessern .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug zur Untersuchung der Kaliumkanalfunktion und -regulation verwendet. In der Biologie hilft es, die physiologischen Rollen von Kaliumkanälen in verschiedenen Organismen zu verstehen. In der Medizin wird this compound auf sein Potenzial untersucht, neue Insektizide zu entwickeln, die krankheitsübertragende Mücken bekämpfen, ohne nützliche Insekten zu schädigen .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung von inward rectifier Kaliumkanälen in Mücken. Durch die Blockierung dieser Kanäle stört this compound die normalen physiologischen Prozesse in den Insekten, was zu ihrer Lähmung und schließlich zum Tod führt. Die molekularen Zielstrukturen von this compound umfassen spezifische Kaliumkanäle, die für die Aufrechterhaltung des Ionenhaushalts und die ordnungsgemäße Funktion von Mücken Zellen entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Mosquito Populations

Research has demonstrated that VU041 is effective against both insecticide-susceptible and resistant strains of mosquitoes. The compound has shown the following characteristics:

- IC50 Values :

The effectiveness of this compound is consistent across different strains, making it a promising candidate for developing new insecticides that can overcome existing resistance mechanisms in mosquito populations .

Study on Blood Meal Processing

A study highlighted the impact of this compound on blood meal processing in mosquitoes. Treated mosquitoes exhibited significant swelling due to impaired kidney function, failing to regulate their volume effectively after feeding. This led to increased mortality rates as they could not manage their physiological needs post-blood meal .

Impact on Fecundity

Another critical finding was the effect of this compound on the reproductive capabilities of mosquitoes. The compound reduced egg-laying after blood feeding, which could have long-term implications for mosquito population control strategies .

Comparative Analysis with Other Compounds

This compound is often compared with other potassium channel inhibitors such as VU730. While both compounds target Kir channels, this compound has demonstrated superior selectivity for mosquito channels over mammalian counterparts, reducing the risk of off-target effects .

| Compound | Target Species | IC50 (μM) | Mammalian Toxicity |

|---|---|---|---|

| This compound | Anopheles gambiae | 2.5 | Low |

| Aedes aegypti | 1.7 | Low | |

| VU730 | Anopheles gambiae | TBD | Minimal |

Wirkmechanismus

The mechanism of action of VU041 involves the inhibition of inward rectifier potassium channels in mosquitoes. By blocking these channels, this compound disrupts the normal physiological processes in the insects, leading to their incapacitation and eventual death. The molecular targets of this compound include specific potassium channels that are crucial for maintaining the ionic balance and proper functioning of mosquito cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu VU041 umfassen andere Kaliumkanalhemmer wie VU730 und verschiedene Analoga, die durch medizinchemische Bemühungen entwickelt wurden .

Eindeutigkeit: Was this compound von anderen ähnlichen Verbindungen unterscheidet, ist seine hohe Selektivität für Mücken-Kaliumkanäle gegenüber Säugetierkanälen. Diese Selektivität verringert das Risiko von Off-Target-Effekten und macht this compound zu einem vielversprechenden Kandidaten für die Entwicklung neuer Insektizide, die für Menschen und nützliche Insekten sicher sind .

Biologische Aktivität

VU041 is a potent small-molecule inhibitor specifically targeting inward rectifier potassium channels (Kir1) in mosquitoes, particularly Anopheles gambiae and Aedes aegypti. Its discovery and characterization have significant implications for mosquito control strategies, especially in combating insecticide resistance.

This compound was identified through high-throughput screening of approximately 26,000 compounds aimed at finding modulators of AnKir1 channel activity. It was found to effectively inhibit AnKir1 and AeKir1 channels with IC50 values of 2.5 μM and 1.7 μM, respectively, while demonstrating minimal inhibition (less than 10%) on mammalian Kir channels at concentrations up to 30 μM . This selectivity is crucial as it allows for targeted mosquito control without adversely affecting non-target species, such as beneficial insects like honeybees.

Toxicity and Efficacy

This compound exhibits significant toxicity to both adult female mosquitoes and larvae. In laboratory studies:

- Adult Mosquitoes : Topically applied this compound resulted in impaired renal function, leading to reduced fecundity. Treated mosquitoes showed an inability to regulate fluid volume after blood meals, indicated by sustained abdominal swelling due to inhibited urination . This effect was consistent across insecticide-susceptible and resistant strains.

- Larvae : this compound demonstrated larvicidal properties, with mortality rates exceeding 50% within 48 hours at a concentration of 100 μM. The compound's efficacy was enhanced in elevated ambient osmolality conditions (NaCl and KCl), suggesting that Kir channels play a critical role in larval osmoregulation .

Fecundity Studies

In controlled experiments, female mosquitoes treated with this compound laid significantly fewer eggs compared to controls. For instance, after a blood meal, the number of eggs laid by this compound-treated An. gambiae was markedly lower than those treated with a control compound (VU937) or untreated .

In Vivo Diuresis Assays

In vivo assays were conducted to assess the diuretic capacity of treated mosquitoes. Results showed that this compound reduced fluid excretion by approximately 51% compared to controls, confirming its role in disrupting renal function during blood meal processing .

Environmental Impact Assessments

Studies have indicated that this compound's selective toxicity toward mosquitoes suggests a reduced risk of developing resistance compared to conventional insecticides that affect all life stages of the mosquito. This characteristic may lead to more sustainable mosquito control strategies that minimize ecological disruption .

Research Findings Summary

| Parameter | This compound | Control (VU937) |

|---|---|---|

| Adult Mosquito IC50 | 2.5 μM (An. gambiae) | N/A |

| Larval Mortality at 48h | >50% | <10% |

| Egg Laying Reduction | Significant | No significant change |

| Diuretic Capacity Reduction | ~51% | N/A |

Eigenschaften

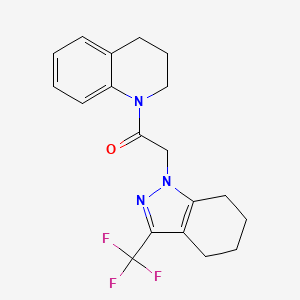

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAGRCZUELSZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.